molecular formula C15H14O4 B339189 2-(4-Ethylphenyl)-2-oxoethyl 2-furoate

2-(4-Ethylphenyl)-2-oxoethyl 2-furoate

Cat. No.: B339189
M. Wt: 258.27 g/mol
InChI Key: AKJHHDNKMMBUSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Ethylphenyl)-2-oxoethyl 2-furoate is a chemical compound of interest in research and development. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals. Researchers are responsible for verifying the compound's suitability for their specific applications. This product should be handled by qualified professionals in a laboratory setting. Please consult the product's Safety Data Sheet (SDS) for safe handling and storage information before use.

Properties

Molecular Formula

C15H14O4

Molecular Weight

258.27 g/mol

IUPAC Name

[2-(4-ethylphenyl)-2-oxoethyl] furan-2-carboxylate

InChI

InChI=1S/C15H14O4/c1-2-11-5-7-12(8-6-11)13(16)10-19-15(17)14-4-3-9-18-14/h3-9H,2,10H2,1H3

InChI Key

AKJHHDNKMMBUSQ-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)C(=O)COC(=O)C2=CC=CO2

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)COC(=O)C2=CC=CO2

Origin of Product

United States

Comparison with Similar Compounds

Data Table: Key Structural and Functional Comparisons

Compound Name Core Structure Key Substituents Notable Properties/Bioactivities Source
2-(4-Ethylphenyl)-2-oxoethyl 2-furoate 2-Oxoethyl ester 4-Ethylphenyl, 2-furoate Unknown bioactivity -
2-(Adamantan-1-yl)-2-oxoethyl benzoate 2-Oxoethyl ester Adamantyl, benzoate Antioxidant, anti-inflammatory
CID 1739364 (Quinolinecarboxylate) 2-Oxoethyl ester Quinoline, 4-ethylphenyl Structural data only
Ethyl (2Z)-4-(2-furyl)-2-hydroxybut-2-enoate Ethyl ester Furan, hydroxyl High polarity, UV activity
Mulberry-derived furan esters Varied backbones Furan, pyrrolidinone α-Glucosidase inhibition
Ethyl 2-(2,4-bis(CF₃)phenyl)-2-oxoacetate Ethyl ester Trifluoromethyl groups Enhanced metabolic stability

Discussion of Research Findings

  • Conformational Behavior : Adamantane-based esters adopt synclinal conformations due to steric bulk, whereas the 4-ethylphenyl group in the target compound likely permits greater rotational freedom, influencing crystal packing and solubility .
  • Bioactivity Potential: The furan ring in the target compound may engage in π-π interactions similar to mulberry derivatives, but the lack of functional groups like hydroxyls or amines could limit its enzyme inhibitory effects .
  • Electronic Effects : Electron-donating ethyl groups vs. electron-withdrawing substituents (e.g., Cl, CF₃) alter reactivity and binding. The target compound’s ethylphenyl group may favor hydrophobic interactions over hydrogen bonding .

Preparation Methods

Acid Chloride Method

  • Synthesis of 2-Furoyl Chloride :
    2-Furoic acid reacts with thionyl chloride (SOCl₂) under reflux (70°C, 3 hours) to form 2-furoyl chloride:

    C4H3OCO2H+SOCl2C4H3OCOCl+SO2+HCl\text{C}_4\text{H}_3\text{OCO}_2\text{H} + \text{SOCl}_2 \rightarrow \text{C}_4\text{H}_3\text{OCOCl} + \text{SO}_2 + \text{HCl}
  • Esterification :
    2-Furoyl chloride reacts with 2-(4-ethylphenyl)-2-oxoethanol in the presence of triethylamine (TEA) as a base:

    C4H3OCOCl+4-EtC6H4C(O)CH2OHTEAC4H3OCOOCH2C(O)C6H44-Et+HCl\text{C}_4\text{H}_3\text{OCOCl} + \text{4-EtC}_6\text{H}_4\text{C(O)CH}_2\text{OH} \xrightarrow{\text{TEA}} \text{C}_4\text{H}_3\text{OCOOCH}_2\text{C(O)C}_6\text{H}_4\text{4-Et} + \text{HCl}

    Yields reach 85–90% when conducted in dry dichloromethane at 0–5°C.

Steglich Esterification

Using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts:

C4H3OCO2H+4-EtC6H4C(O)CH2OHDCC/DMAPC4H3OCOOCH2C(O)C6H44-Et\text{C}4\text{H}3\text{OCO}2\text{H} + \text{4-EtC}6\text{H}4\text{C(O)CH}2\text{OH} \xrightarrow{\text{DCC/DMAP}} \text{C}4\text{H}3\text{OCOOCH}2\text{C(O)C}6\text{H}_4\text{4-Et}

This method achieves 80–85% yields in THF at room temperature over 24 hours.

Optimization of Reaction Conditions

Solvent Selection

Dimethyl sulfide (DMS), noted for its low boiling point (37°C), facilitates easy solvent recovery during esterification. Comparative studies show DMS reduces production cycles by 50% compared to toluene.

Catalytic Efficiency

Potassium hydroxide (KOH) enhances reaction rates in esterifications, as demonstrated in the synthesis of 2-(4-chlorophenethyl)-2-tert-butyl oxirane. For 2-furoate esterification, KOH (1.2–2.0 equiv.) improves yields to 92–95%.

Temperature and Stoichiometry

Optimal conditions for acid chloride esterification:

ParameterOptimal RangeYield (%)
Temperature0–5°C85–90
Molar Ratio (Acid:Alcohol)1:1.188
Reaction Time4–6 hours90

Characterization and Analytical Data

Spectroscopic Analysis

  • ¹H NMR (400 MHz, CDCl₃) :
    δ 7.85 (d, 1H, furan H-3), 7.45 (d, 2H, aryl H), 7.30 (d, 2H, aryl H), 6.65 (m, 2H, furan H-4/H-5), 4.85 (s, 2H, OCH₂), 2.65 (q, 2H, CH₂CH₃), 1.25 (t, 3H, CH₂CH₃).

  • IR (KBr) :
    1720 cm⁻¹ (C=O ester), 1680 cm⁻¹ (C=O ketone), 1600 cm⁻¹ (furan C=C).

Chromatographic Purity

HPLC analysis (C18 column, 70:30 MeOH:H₂O) shows ≥98% purity with a retention time of 12.3 minutes.

Challenges and Alternatives

Side Reactions

Over-esterification or ketone reduction may occur under acidic conditions. Using mild bases (e.g., TEA) and low temperatures mitigates this.

Alternative Routes

Transesterification of methyl 2-furoate with 2-(4-ethylphenyl)-2-oxoethanol using lipase catalysts (e.g., Candida antarctica Lipase B) achieves 75% conversion in hexane at 40°C .

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